

Core Compound Identification and Properties

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Compound of Interest

Compound Name: **2,3-Dimethoxynaphthalene**

Cat. No.: **B160810**

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2,3-Dimethoxynaphthalene is an aromatic ether derivative of naphthalene.^[1] Its chemical structure and properties make it a valuable intermediate in organic synthesis. The fundamental identifiers and physicochemical properties are summarized below.

Property	Value
CAS Number	10103-06-7 ^{[2][3][4][5][6]}
Molecular Formula	C ₁₂ H ₁₂ O ₂ ^{[2][3][5]}
Molecular Weight	188.22 g/mol ^{[2][3][4][7]}
IUPAC Name	2,3-dimethoxynaphthalene ^[7]
Synonyms	Naphthalene, 2,3-dimethoxy-; 2,3-Dihydroxynaphthalene, dimethyl ether ^{[5][7]}
Appearance	Solid ^[4]
Melting Point	116.5-120.5 °C ^[4]
Boiling Point	295.9 °C ^[3]
Flash Point	116.5 °C ^[3]
SMILES String	COc1cc2ccccc2cc1OC ^[4]
InChI Key	XYRPWXOJBNGTMX-UHFFFAOYSA-N ^{[4][7]}

Spectroscopic and Chromatographic Data

The following table summarizes key spectroscopic and chromatographic data for **2,3-Dimethoxynaphthalene**, which is crucial for its identification and characterization in experimental settings.

Data Type	Value	Reference System
Kovats Retention Index	1735.5	Semi-standard non-polar column[7]
Kovats Retention Index	2239	Standard polar column[7]
Mass Spectrum	Electron Ionization data is available.[5]	NIST Mass Spectrometry Data Center[5]
Gas Chromatography Data	Available[8][9]	NIST Chemistry WebBook[8][9]

Experimental Protocols

Detailed methodologies for the synthesis of **2,3-Dimethoxynaphthalene** and its precursor, as well as its application in polymer synthesis, are provided below. These protocols are designed to be reproducible in a laboratory setting.

Protocol 1: Synthesis of 2,3-Dihydroxynaphthalene from Naphthalene

This protocol is based on a patented method for the hydroxylation of naphthalene.

Materials:

- Naphthalene
- n-Octane
- 2,4,6-trimethylphenyl carbene copper (catalyst)
- Tetrahexyl ammonium chloride (phase transfer catalyst)
- 30% Hydrogen peroxide

Procedure:

- In a 1000 ml three-necked flask, add 512g of n-octane, 128g of naphthalene, 0.13g of 2,4,6-trimethylphenyl carbene copper, and 3.0g of tetrahexyl ammonium chloride.[10]
- Heat the mixture to 50°C while stirring.[10]
- Slowly add 500g of 30% hydrogen peroxide dropwise over a period of 2 hours.[10]
- Continue the reaction for an additional 5 hours at 50°C.[10]
- After the reaction is complete, the aqueous phase is extracted three times with 100g of n-octane.[10]
- The organic phases are combined and purified by liquid chromatography to yield 2,3-dihydroxynaphthalene.[10]

Protocol 2: Synthesis of 2,3-Dimethoxynaphthalene via Williamson Ether Synthesis

This protocol is adapted from the well-established Williamson ether synthesis for methoxynaphthalenes.[11] It involves the methylation of 2,3-dihydroxynaphthalene.

Materials:

- 2,3-Dihydroxynaphthalene (from Protocol 1)
- N,N-dimethylformamide (DMF)
- Iodomethane
- Potassium carbonate

Procedure:

- Dissolve 10.0 mmol of 2,3-dihydroxynaphthalene in 15 mL of DMF in a round-bottomed flask equipped with a magnetic stirrer.[12]

- Add 100.0 mmol of iodomethane and 100.0 mmol of potassium carbonate to the solution.[12]
- Stir the reaction mixture at room temperature for 2 hours.[12]
- Upon completion, add dichloromethane and water for extraction.[12]
- Separate the organic layer and wash it with distilled water.[12]
- Remove the solvent by distillation under reduced pressure to obtain **2,3-dimethoxynaphthalene**.[12]

Protocol 3: Synthesis of a 2,3-Dialkoxynaphthalene-Based Conjugated Copolymer

This protocol describes the synthesis of a conjugated copolymer using a 2,3-dialkoxynaphthalene derivative via Direct Arylation Polymerization (DAP), highlighting its application in organic electronics.[13]

Materials:

- 2,3-bis(2-ethylhexyloxy)naphthalene-1,4-diyl)bis(thiophene-2,2'-diyl) (EHON)
- 2,1,3-benzothiadiazole-4,7-diyl (BTDz)
- Palladium catalyst
- P(o-OMePh)₃ (ligand)
- Cs₂CO₃
- Pivalic acid (PivOH)
- Anhydrous and oxygen-free solvent

Procedure:

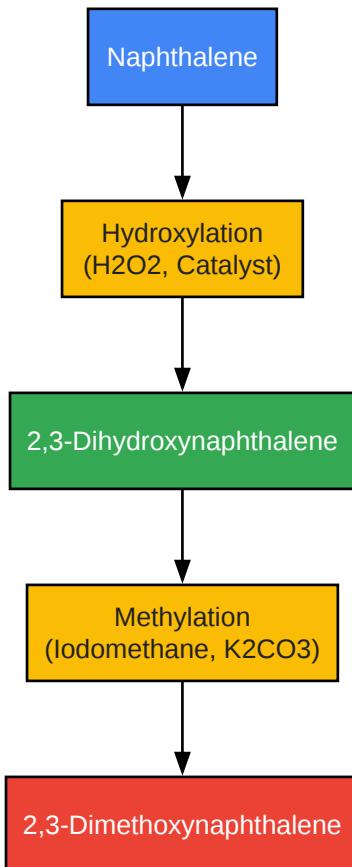
- In a 10 mL oven-dried microwave vial, charge 1 equivalent of each monomer (EHON and BTDz), the catalyst, ligand (1:4 ligand/catalyst ratio), 3 equivalents of Cs₂CO₃, and 1

equivalent of pivalic acid.[13]

- Seal the vial and purge with vacuum and nitrogen (3 cycles).[13]
- Add the anhydrous and oxygen-free solvent and stir at room temperature for 15 minutes.[13]
- Place the vial in a pre-heated oil bath at 120°C until gelation of the reaction mixture.[13]
- Cool the reaction to 90°C, add 2.0 mL of chlorobenzene, and stir for an additional 5 minutes. [13]
- Cool the mixture to room temperature and pour it into a 9:1 v/v methanol/acidified water solution to precipitate the polymer.[13]

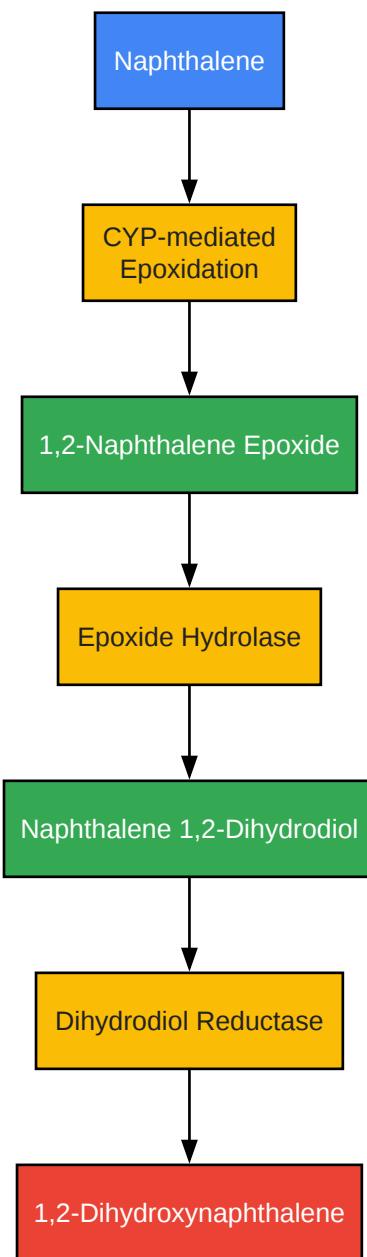
Visualized Workflows and Pathways

The following diagrams, created using the DOT language, illustrate key processes related to **2,3-Dimethoxynaphthalene**.

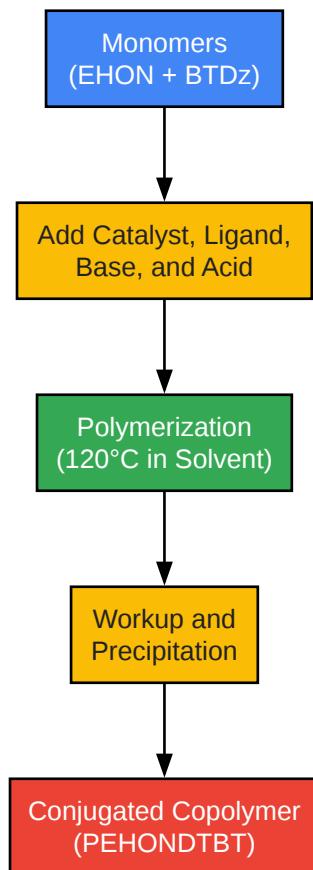


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Caption: Proposed synthesis workflow for **2,3-Dimethoxynaphthalene**.

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Caption: Metabolic pathway of naphthalene leading to dihydroxynaphthalene intermediates.[\[14\]](#)



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Caption: Experimental workflow for Direct Arylation Polymerization.

Applications in Research and Drug Development

Dimethoxynaphthalene derivatives are versatile intermediates in the synthesis of complex organic molecules, including potential Active Pharmaceutical Ingredients (APIs).^[1] The naphthalene core can be functionalized to create novel heterocyclic systems relevant to drug design.^[1] Furthermore, the unique electronic properties of these compounds make them suitable for applications in material science, such as the development of organic electronics.^[1] ^[13] The purity of these intermediates is critical, as impurities can interfere with subsequent reaction steps and compromise the efficacy and safety of the final product.^[1] Some dihydroxynaphthalene derivatives have shown potent biological activity, such as anticancer properties, by acting as ionophores that redistribute intracellular copper pools.^[15] The metabolism of related compounds like naphthalene involves the formation of

dihydroxynaphthalene intermediates, which is an important consideration in toxicological studies.[14]

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